trans-3-Hexen-1-ol

Overview

Description

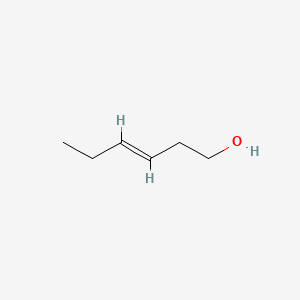

trans-3-Hexen-1-ol, also known as leaf alcohol, is an organic compound with the molecular formula C6H12O. It is a colorless liquid with a strong, fresh, grassy odor, reminiscent of freshly cut grass. This compound is a type of unsaturated alcohol and is commonly found in nature, particularly in green plants. It plays a significant role in the aroma profile of many fruits and vegetables and is widely used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-3-Hexen-1-ol can be synthesized through several methods. One common method involves the reduction of trans-3-hexenal using sodium borohydride (NaBH4) as a reducing agent. The reaction typically occurs in an alcohol solvent such as methanol or ethanol at room temperature. Another method involves the hydroboration-oxidation of 1-hexene, where the hydroboration step uses diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of trans-3-hexenyl acetate. This process involves the use of an acid or base catalyst to facilitate the hydrolysis reaction, resulting in the formation of this compound and acetic acid .

Chemical Reactions Analysis

Types of Reactions: trans-3-Hexen-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to trans-3-hexenal using mild oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to hexanol using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed:

Oxidation: trans-3-Hexenal.

Reduction: Hexanol.

Substitution: trans-3-Hexenyl chloride.

Scientific Research Applications

trans-3-Hexen-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.

Biology: The compound is studied for its role in plant-insect interactions, particularly as a volatile organic compound (VOC) that attracts or repels insects.

Medicine: Research has explored its potential therapeutic effects, including its antimicrobial and anti-inflammatory properties.

Industry: this compound is extensively used in the flavor and fragrance industry to impart a fresh, green note to products such as perfumes, air fresheners, and food flavorings

Mechanism of Action

The mechanism of action of trans-3-Hexen-1-ol involves its interaction with olfactory receptors in insects and mammals. In insects, it stimulates the antennae, leading to behavioral responses such as attraction or repulsion. The compound binds to specific olfactory receptor neurons, triggering a signal transduction pathway that results in the perception of its characteristic odor. In plants, this compound is involved in defense mechanisms, where it acts as a signaling molecule to activate defense responses against herbivores .

Comparison with Similar Compounds

cis-3-Hexen-1-ol: Similar in structure but differs in the configuration of the double bond. It has a similar fresh, green odor but is less stable than trans-3-Hexen-1-ol.

trans-2-Hexen-1-ol: Another isomer with the double bond at a different position. It also has a green odor but is used less frequently in the fragrance industry.

cis-2-Hexen-1-ol: Similar to trans-2-Hexen-1-ol but with a different double bond configuration. .

Uniqueness of this compound: this compound is unique due to its stability and strong, fresh odor, making it highly valuable in the flavor and fragrance industry. Its role as a signaling molecule in plant defense and its effectiveness in attracting or repelling insects further highlight its distinct properties compared to similar compounds .

Biological Activity

trans-3-Hexen-1-ol, a fatty alcohol with the chemical formula , is a naturally occurring compound found in various plants, including corn, spearmint, watermelon, and wild celery. It is known for its distinctive green, grassy odor and plays a significant role in plant metabolism and signaling. This article explores the biological activity of this compound, focusing on its effects on human health, its role in plant defense mechanisms, and its potential applications in food and agriculture.

- CAS Number : Not Available

- Molecular Formula : C6H12O

- Solubility : Soluble in water

- pKa : Extremely weak acid

1. Plant Metabolite

This compound is produced by plants as a response to mechanical damage or herbivore attack. It acts as a volatile signal that can attract natural predators of herbivores or induce defensive responses in neighboring plants. This characteristic positions it as a potential biomarker for assessing plant stress and health.

2. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi, suggesting its potential use as a natural preservative in food products.

3. Insect Attraction and Repellence

Studies have demonstrated that this compound can attract beneficial insects while repelling harmful pests. For instance, it has been observed to elicit greater antennal responses from beneficial insects compared to its cis counterpart . This property can be leveraged in integrated pest management strategies.

Case Study 1: Antimicrobial Properties

A study evaluated the efficacy of this compound against various microbial strains. The results indicated that at concentrations above 100 ppm, this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 ppm for both strains .

| Microbial Strain | MIC (ppm) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 50 |

| Candida albicans | 100 |

Case Study 2: Plant Defense Mechanism

In a controlled environment study, tomato plants exposed to herbivore damage emitted higher levels of this compound. This increase correlated with an enhanced attraction of predatory insects such as Encarsia formosa, which significantly reduced pest populations .

Toxicological Assessment

Toxicological studies have shown that this compound is generally regarded as safe when used in food products at low concentrations. In repeated dose toxicity studies, no significant adverse effects were observed at doses up to 1000 mg/kg/day in rodent models .

Genotoxicity Testing

This compound has been evaluated for genotoxicity using the Ames test and other assays. Results indicated no mutagenic potential under the tested conditions, supporting its safety for use in food applications .

Food Industry

Due to its pleasant aroma and antimicrobial properties, this compound is being explored as a natural flavoring agent and preservative in food products. Its ability to inhibit microbial growth makes it an attractive alternative to synthetic preservatives.

Agriculture

The use of this compound in agricultural practices can enhance pest management strategies by attracting beneficial insects while deterring harmful ones. This could lead to reduced pesticide usage and promote sustainable farming practices.

Properties

CAS No. |

544-12-7 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

hex-3-en-1-ol |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3 |

InChI Key |

UFLHIIWVXFIJGU-UHFFFAOYSA-N |

SMILES |

CCC=CCCO |

Isomeric SMILES |

CC/C=C\CCO |

Canonical SMILES |

CCC=CCCO |

boiling_point |

156-157 °C Boiling point: 55-56 °C at 9 mm Hg 156.50 °C. @ 760.00 mm Hg |

Color/Form |

Colorless liquid |

density |

0.846 at 22/15 °C 0.846-0.850 |

flash_point |

Flash Point: 130 °F/ 54 °C/closed cup/ |

Key on ui other cas no. |

928-97-2 544-12-7 |

physical_description |

Liquid colourless liquid with a powerful, grassy-green odou |

Pictograms |

Flammable; Irritant |

solubility |

Very soluble in ethanol and ether Soluble in alcohol, propylene glycol, fixed oils soluble in alcohol, propylene glycol and most fixed oils |

Synonyms |

3-hexen-1-ol 3-hexen-1-ol, (E)-isomer 3-hexen-1-ol, (Z)-isomer cis-3-hexen-1-ol cis-3-hexenol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.